Ethyl 1-Ethylpyrazole-4-carboxylate
Overview
Description
Ethyl 1-Ethylpyrazole-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a pyrazole derivative, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The primary targets of Ethyl 1-Ethylpyrazole-4-carboxylate are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as modulation of voltage-gated ion channels, enhancement of gamma-aminobutyric acid (gaba)-mediated inhibitory neurotransmission, and attenuation of glutamate-mediated excitatory neurotransmission .
Preparation Methods
The synthesis of Ethyl 1-Ethylpyrazole-4-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 1-Ethylpyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include pyrazole carboxylic acids, alcohols, and substituted pyrazoles .
Scientific Research Applications
Ethyl 1-Ethylpyrazole-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 1-Ethylpyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
- Ethyl 1-Methylpyrazole-4-carboxylate
- Ethyl 1-Phenylpyrazole-4-carboxylate
- Ethyl 1-Benzylpyrazole-4-carboxylate
These compounds share a similar pyrazole core structure but differ in the substituents attached to the pyrazole ring . The uniqueness of this compound lies in its specific ethyl substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 1-ethylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-10-6-7(5-9-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGRKQJBBYAGQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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